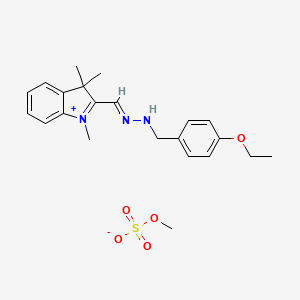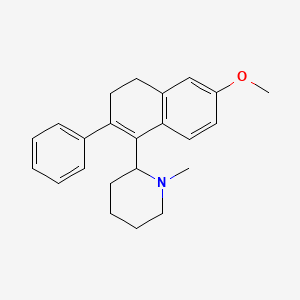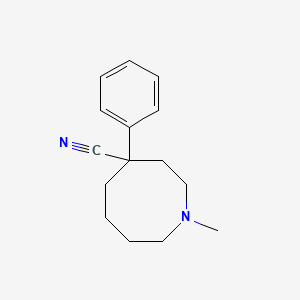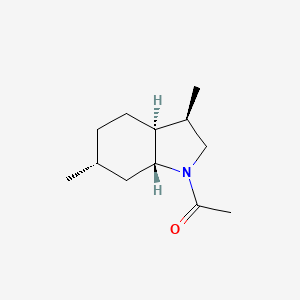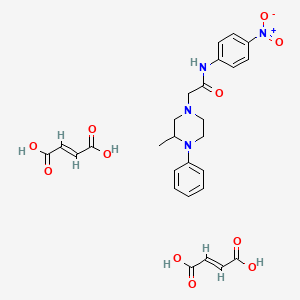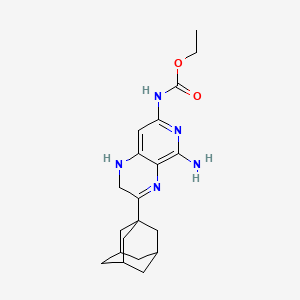![molecular formula C22H24N2O3 B12789779 6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole CAS No. 85523-01-9](/img/structure/B12789779.png)
6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of NSC 371911 involves several synthetic routes. One common method includes the reaction of appropriate precursors under controlled conditions to form the desired pyrazole ring structure. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors or batch processes to ensure consistent quality and efficiency .
Chemical Reactions Analysis
NSC 371911 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles such as hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NSC 371911 has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of NSC 371911 involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
NSC 371911 can be compared with other similar compounds, such as:
- 6,6-Diethoxy-1,4,5,6-tetrahydro-1,4-diphenylpyrano[2,3-c]pyrazole
- 6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole
The uniqueness of NSC 371911 lies in its specific combination of functional groups and its potential for diverse applications .
Properties
CAS No. |
85523-01-9 |
|---|---|
Molecular Formula |
C22H24N2O3 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
6,6-diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole |
InChI |
InChI=1S/C22H24N2O3/c1-3-25-22(26-4-2)15-19(17-11-7-5-8-12-17)20-16-23-24(21(20)27-22)18-13-9-6-10-14-18/h5-14,16,19H,3-4,15H2,1-2H3 |
InChI Key |
OZRGDOYJXKAXRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CC(C2=C(O1)N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



